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Compound of Interest

Compound Name: HMR 1098

Cat. No.: B1255511 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of HMR 1098 with alternative ATP-sensitive potassium (KATP) channel

modulators. The information presented is based on preclinical findings in various animal

models and aims to facilitate the design and interpretation of studies in the field of

cardiovascular research.

HMR 1098 is a selective inhibitor of the sarcolemmal ATP-sensitive potassium (KATP) channel,

which has been investigated for its potential cardioprotective effects, particularly in the context

of myocardial ischemia. Understanding its performance relative to other KATP channel

modulators is crucial for advancing research in this area. This guide compares HMR 1098 with

glibenclamide, a non-selective KATP channel blocker, and P-1075, a KATP channel opener.

Quantitative Data Summary
The following tables summarize the key quantitative findings for HMR 1098 and its comparators

across different experimental setups.

Table 1: In Vitro Potency and Selectivity
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Compound Target Assay
Animal
Model/Cell
Line

IC50/EC50 Reference

HMR 1098
SUR2A/Kir6.

2

Whole-cell

patch clamp

tsA201 or

COS-1 cells

2.1 ± 0.6 µM

(for SUR1),

5.4 ± 0.7 µM

(for SUR2A)

[1]

SUR1/Kir6.2 86Rb+ efflux COSm6 cells

More

effective on

SUR1 than

SUR2A

[2]

Glibenclamid

e

KATP

channels

Inside-out

patch clamp

Rat flexor

digitorum

brevis muscle

Apparent Ki

of 63 nM
[3]

SUR1
Binding

assay

Hamster

SUR1/rat

Kir6.2

nM affinity [4][5]

P-1075 SUR2B-Kir6
Channel

activation
Not specified 45 nM [6][7]

Mitochondrial

KATP

channels

Channel

opening

Rabbit, Rat

heart; Rat

brain

60-90 nM [8]

Table 2: In Vivo and Ex Vivo Efficacy in Animal Models of Myocardial Ischemia

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3035765/
https://pubmed.ncbi.nlm.nih.gov/21185839/
https://www.semanticscholar.org/paper/Kinetic-Analysis-of-the-Inhibitory-Effect-of-on-of-Barrett-Jolley-Davies/a43fe78c1b6fc28117c6595143fb0a38e1277987
https://elifesciences.org/articles/31054
https://pubmed.ncbi.nlm.nih.gov/29035201/
https://www.medchemexpress.com/p-1075.html
https://www.adooq.com/p-1075.html
https://pubmed.ncbi.nlm.nih.gov/12967626/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Animal Model Key Findings Dosage Reference

HMR 1098

Canine old

myocardial

infarction

Significantly

improved PES-

induced

ventricular

arrhythmia

scores; no

change in blood

glucose.

3 mg/kg, i.v. [9]

Glibenclamide

Canine old

myocardial

infarction

No significant

effect on PES-

induced

arrhythmias;

reduced blood

glucose.

1 mg/kg, i.v. [9]

Isolated rat heart

(Langendorff)

Reduced

coronary flow;

attenuated

ischemia-

induced

decrease in LV

pressure.

1 and 10 µM [10]

Conscious sheep

(normal and

diabetic)

Deleterious

effect on

reperfusion-

induced

arrhythmias and

myocardial

recovery.

0.1-0.4 mg/kg [11]

P-1075
Isolated rabbit

hearts

Markedly

reduced infarct

size.

150 nM [8]

Isolated rat

hearts

Depleted

phosphocreatine

5 µM [12]
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(Langendorff) and ATP;

induced cardiac

contracture.

Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The

following are outlines of key experimental protocols used in the cited studies.

Canine Old Myocardial Infarction Model
This model is used to study arrhythmias in a chronically infarcted heart, which more closely

resembles the clinical scenario.

Induction of Myocardial Infarction: Adult mongrel dogs are anesthetized, and the left anterior

descending coronary artery is ligated to induce a myocardial infarction.

Recovery Period: Animals are allowed to recover for a period of 3-5 days.

Electrophysiological Study:

Animals are re-anesthetized and the heart is exposed.

Programmed electrical stimulation (PES) is used to induce ventricular arrhythmias.

A scoring system is used to quantify the severity of the arrhythmias.

Drug Administration: HMR 1098 (3 mg/kg) or glibenclamide (1 mg/kg) is administered

intravenously, and the PES protocol is repeated.

Data Analysis: Arrhythmia scores and hemodynamic parameters are compared before and

after drug administration. Blood glucose and plasma insulin levels are also monitored.

Isolated Langendorff-Perfused Rat Heart Model
This ex vivo model allows for the study of cardiac function and metabolism in the absence of

systemic influences.
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Heart Isolation: Male Wistar rats are anesthetized, and the hearts are rapidly excised and

mounted on a Langendorff apparatus.

Perfusion: The hearts are retrogradely perfused through the aorta with a Krebs-Henseleit

buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and

pressure.

Ischemia-Reperfusion Protocol:

After a stabilization period, global ischemia is induced by stopping the perfusion for a

defined period (e.g., 25-40 minutes).

Reperfusion is initiated by restoring the flow for a subsequent period (e.g., 30-120

minutes).

Drug Treatment: The compound of interest (e.g., glibenclamide, P-1075) is added to the

perfusion buffer before, during, or after ischemia.

Functional and Metabolic Measurements: Left ventricular developed pressure (LVDP), heart

rate, and coronary flow are continuously monitored. Myocardial metabolites (e.g., ATP,

phosphocreatine) can be measured using techniques like 31P NMR spectroscopy.

Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the activity of ion channels in isolated cells.

Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g.,

mouse, rat) or cell lines (e.g., COSm6, tsA201) are transfected with the KATP channel

subunits of interest.

Recording Setup: A glass micropipette filled with an intracellular solution is brought into

contact with the cell membrane to form a high-resistance seal.

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow

electrical access to the entire cell.

Voltage Clamp: The membrane potential is held constant, and the currents flowing through

the ion channels are recorded.
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Drug Application: The drug of interest is applied to the cell via the perfusion system, and its

effect on the KATP channel current is measured to determine parameters like IC50.

Visualizations
The following diagrams illustrate key concepts and workflows related to the study of HMR 1098
and KATP channel modulation.
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Caption: Signaling pathway of sarcolemmal KATP channels during ischemia and the inhibitory

action of HMR 1098.
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Animal Model Selection
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Caption: General experimental workflow for evaluating cardioprotective agents in animal

models of ischemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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